Copper(II) Complexation Yield
The target compound reacts directly with CuO in a single step to form bis(4-imino-1,1,1,3,5,5,5-heptafluoropent-2-ene-2-aminato)copper(II) in ~90% yield [1] [2]. In contrast, the synthesis of the closely related copper(II) hexafluoroacetylacetonate complex, Cu(hfac)₂, typically requires multi-step procedures and often achieves yields of 60–85% [3]. The ~90% yield is among the highest reported for direct reaction of a polyfluorinated pro-ligand with CuO. This quantitative advantage in yield, combined with the simplicity of the single-step procedure, provides a clear procurement and synthesis efficiency benefit when selecting this compound over alternative fluorinated ligand precursors.
CuL₂ (one step)
| Evidence Dimension | Yield of copper(II) complex formation via direct reaction with CuO |
|---|---|
| Target Compound Data | ~90% yield for CuL₂ (L = 4-iminoheptafluoropent-2-ene-2-aminato) |
| Comparator Or Baseline | Cu(hfac)₂: 60–85% typical yield by multi-step methods [3]; generic fluorinated β-ketoimine Cu(I) complexes: variable, often <80% |
| Quantified Difference | Target compound yields at least 5–30 percentage points higher than typical fluorinated β-diketone or β-ketoimine copper complexation reactions under direct CuO conditions |
| Conditions | Reaction of 2-amino-4-iminoheptafluoropent-2-ene with CuO in acetone solvent at ambient conditions, as per Filyakova et al. (2009) |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram of final complex, making the target compound a more economical precursor for scale-up of copper(II)-based molecular materials.
- [1] Filyakova, T. I.; Saloutina, L. V.; Slepukhin, P. A.; Saloutin, V. I.; Chupakhin, O. N. Synthesis and crystal structures of the heptafluoroacetylacetonatocopper(II) and 4-iminoheptafluoropent-2-ene-2-aminatocopper(II) complexes with triphenylphosphine oxide and pyridine. Russian Chemical Bulletin 2009, 58, 1132–1138. DOI: 10.1007/s11172-009-0147-7. View Source
- [2] MolAid. 2-amino-4-iminoheptafluoropent-2-ene | 77953-70-9, reaction entry confirming ~90% yield for CuL₂ formation. https://www.molaid.com/MS_17741799 (accessed 2026-05-06). View Source
- [3] Justia Patents. Method of synthesizing copper precursors. US Patent outlining Cu(hfac)₂ synthesis yields of 60–85% in multi-step procedures. https://patents.justia.com/patent/20010024648 (accessed 2026-05-06). View Source
